N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide
Description
N'-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide is a carbohydrazide derivative characterized by a methoxycarbonyl hydrazine backbone substituted with a (1-hydroxycyclobutyl)methyl group. This structure combines the reactive hydrazide moiety with a strained cyclobutane ring bearing a hydroxyl group, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl N-[(1-hydroxycyclobutyl)methylamino]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-12-6(10)9-8-5-7(11)3-2-4-7/h8,11H,2-5H2,1H3,(H,9,10) |
InChI Key |
LKMAKKNNXYLPEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NNCC1(CCC1)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide involves several steps. The starting materials typically include cyclobutanone and methoxycarbohydrazide. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction. The process generally includes the following steps:
Formation of the intermediate: Cyclobutanone reacts with methoxycarbohydrazide in the presence of a catalyst.
Hydrolysis: The intermediate undergoes hydrolysis to form the final product.
Chemical Reactions Analysis
N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(1-Hydroxycyclobutyl)methyl]methoxycarbohydrazide has several applications in scientific research:
Chemistry: It is used as a reference standard in various chemical analyses and reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide, highlighting variations in substituents and their implications:
Physicochemical and Functional Comparisons
- Hydrogen-Bonding Capacity : The hydroxyl group in the target compound distinguishes it from analogues like the dichlorophenyl or methoxyphenyl derivatives. This feature may enhance interactions with biological targets or metal ions, as seen in benzohydrazide derivatives with N,O-bidentate directing groups .
- Thermal Stability: Compounds with electron-withdrawing substituents (e.g., 3,4-dichlorophenyl) exhibit higher melting points and thermal stability compared to electron-donating substituents (e.g., dimethylamino) .
- Biological Activity : Aryl-substituted carbohydrazides, such as those with triazole or pyridinyl groups, demonstrate fungicidal and antioxidant activities . The hydroxycyclobutyl group’s impact on bioactivity remains speculative but could mimic cycloalkyl motifs in bioactive molecules.
Biological Activity
N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide is a compound that has garnered attention in scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
This compound has the following chemical properties:
| Property | Details |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₃ |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | methyl N-[(1-hydroxycyclobutyl)methylamino]carbamate |
| InChI | InChI=1S/C7H14N2O3/c1-12-6(10)9-8-5-7(11)3-2-4-7/h8,11H,2-5H2,1H3,(H,9,10) |
| InChI Key | LKMAKKNNXYLPEE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NNCC1(CCC1)O |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, particularly enzymes and proteins. The compound can influence biochemical pathways by binding to these targets, which may lead to alterations in enzymatic activity and metabolic processes. Ongoing research aims to elucidate the specific pathways affected by this compound.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been shown to interact with key enzymes involved in metabolic processes, potentially influencing their activity.
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress.
- Antimicrobial Activity : Some studies have indicated potential antimicrobial effects, making it a candidate for further investigation in the field of infectious diseases.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Case Study 1 : A study focused on the compound's effect on enzyme inhibition demonstrated a significant reduction in the activity of specific metabolic enzymes in vitro. This suggests potential applications in metabolic disorders.
- Case Study 2 : Another study explored the antioxidant capacity of the compound using various assays (e.g., DPPH radical scavenging). Results indicated that this compound effectively reduced oxidative stress markers in cell cultures.
- Case Study 3 : Research examining antimicrobial properties revealed that the compound exhibited inhibitory effects against certain bacterial strains, indicating its potential as a therapeutic agent.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound | Similarities | Differences |
|---|---|---|
| Methoxycarbohydrazide | Shares methoxy and carbohydrazide functional groups | Lacks cyclobutyl moiety |
| Cyclobutanone Derivatives | Similar cyclobutyl structure | Different functional groups |
| Hydroxycyclobutyl Compounds | Contains hydroxycyclobutyl moiety | Varies in other substituents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
